

physicochemical properties of piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *piperidine-2-carboxylic acid*

Cat. No.: B1626930

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Piperidine-2-Carboxylic Acid**

Introduction

Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic α -amino acid that serves as a pivotal molecule in both biological systems and synthetic chemistry. Structurally, it is a saturated heterocyclic compound, a derivative of piperidine with a carboxylic acid group at the 2-position. As a metabolite of lysine, its presence and concentration in biological fluids are significant for diagnosing certain metabolic disorders, such as Zellweger syndrome and pyridoxine-dependent epilepsy.^{[1][2]} In the realm of drug development and medicinal chemistry, **piperidine-2-carboxylic acid** is a valuable chiral building block. Its rigid cyclic structure provides a conformational constraint that is highly sought after in the design of peptidomimetics and other pharmacologically active agents.^{[3][4]}

This guide offers a comprehensive exploration of the core physicochemical properties of **piperidine-2-carboxylic acid**. As a Senior Application Scientist, the following sections are structured to provide not just raw data, but also the scientific context, experimental methodologies, and practical insights essential for researchers, scientists, and drug development professionals who work with this versatile compound.

Molecular and Structural Properties

Piperidine-2-carboxylic acid is a chiral molecule, with the (S)-stereoisomer being the more common naturally occurring form. Its structure, featuring both a basic secondary amine (piperidine nitrogen) and an acidic carboxylic acid group, allows it to exist as a zwitterion under physiological conditions.

Caption: 2D Chemical Structure of **Piperidine-2-Carboxylic Acid**.

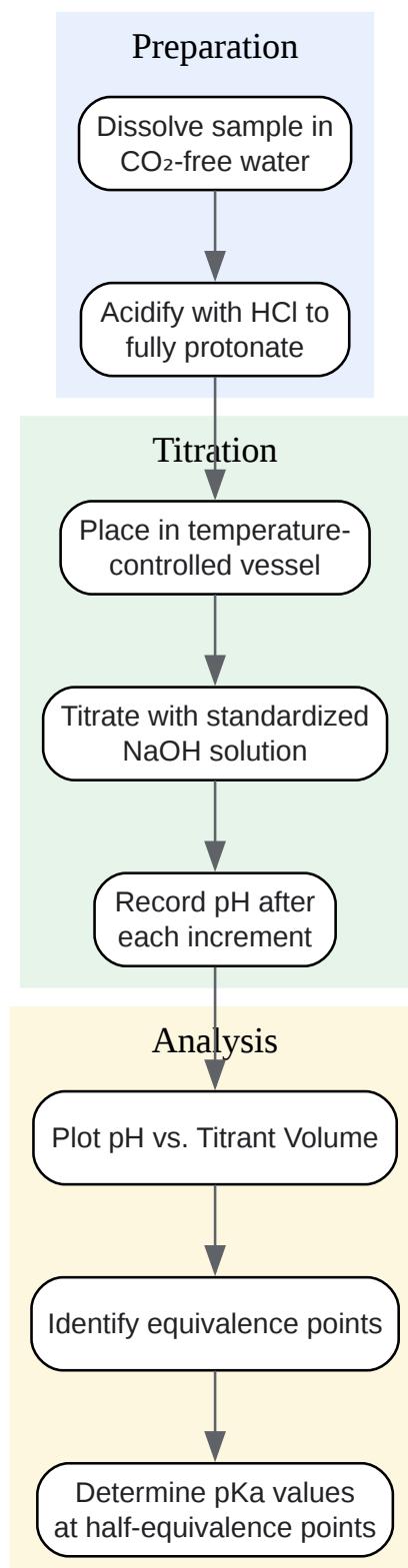
Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **piperidine-2-carboxylic acid**, providing a quick reference for laboratory use. Note that values can vary slightly depending on the isomeric form (L, D, or DL-racemic mixture) and experimental conditions.

Property	Value	Comments / Isomer	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	[5][6]	
Molecular Weight	129.16 g/mol	[5][7][8]	
Appearance	White to light yellow crystalline powder	[7]	
Melting Point	264 - 272 °C	(S)-form: 272 °C; DL-form: 264 °C	[6][7][8]
Boiling Point	~239 - 290 °C	Data varies, often rough estimates	[3][5][6]
Water Solubility	314 mg/mL; "Very soluble"	Highly soluble due to polar groups	[3][5][6][8]
pK _{a1} (Carboxyl)	~2.28 - 2.51	[5][6]	
pK _{a2} (Amine)	~10.8 (Predicted)		
logP (Octanol/Water)	-2.31 to -1.7	Indicates high hydrophilicity	[8]

Acid-Base Properties and pKa Determination

The zwitterionic nature of **piperidine-2-carboxylic acid**, conferred by its acidic carboxyl group and basic secondary amine, is fundamental to its behavior in solution. The acid dissociation constants (pK_a) quantify the strength of these groups. The first pK_a (pK_{a1}) is for the carboxylic acid, while the second (pK_{a2}) corresponds to the protonated piperidine nitrogen. These values are critical for predicting the molecule's charge state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions.


Experimental Protocol: pK_a Determination by Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pK_a values of ionizable compounds.^[4]

Objective: To determine the pK_a values of the carboxylic acid and secondary amine functional groups.

Methodology:

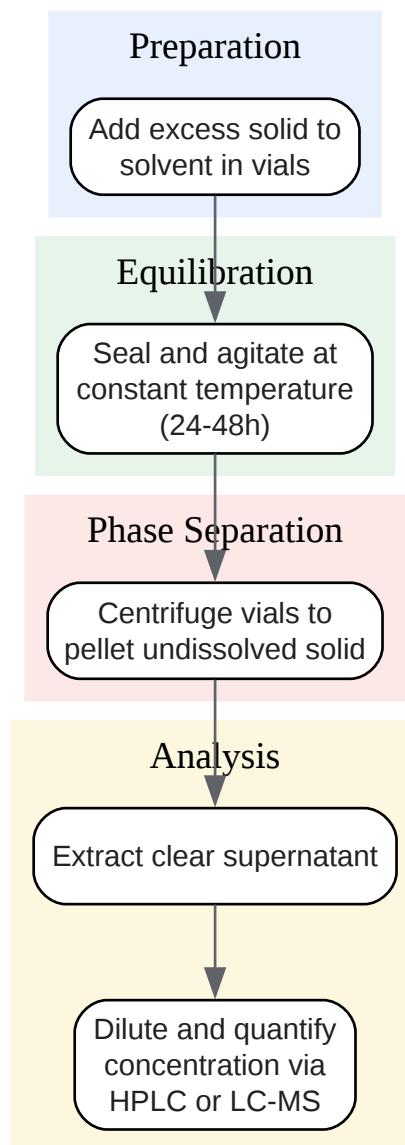
- **Sample Preparation:** Accurately weigh and dissolve a sample of **piperidine-2-carboxylic acid** in a known volume of deionized, CO_2 -free water to a concentration of approximately 0.01 M.
- **Initial Acidification:** Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to ensure both the carboxyl and amine groups are fully protonated at the start of the titration.
- **Titration Setup:** Place the solution in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titrant:** Use a standardized strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automated titrator.
- **Data Acquisition:** Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added to generate a titration curve. The curve will show two equivalence points. The pK_{a1} is the pH at the first half-equivalence point, and pK_{a2} is the pH at the second half-equivalence point.^[4]

[Click to download full resolution via product page](#)

Caption: Workflow for Potentiometric pKa Determination.

Solubility Profile

Piperidine-2-carboxylic acid's high polarity, stemming from its carboxylic acid and amine groups, dictates its solubility. It is very soluble in water and other polar solvents.[3][5][6] This high aqueous solubility is advantageous for many biological assays but can be a challenge in drug development, where partitioning into lipid membranes is often required. Conversely, it shows poor solubility in nonpolar solvents like hydrocarbons.[3]


Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method (OECD Guideline 105) is the gold-standard for determining the thermodynamic solubility of a compound.

Objective: To determine the maximum equilibrium concentration of **piperidine-2-carboxylic acid** in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

- Sample Preparation: Add an excess amount of solid **piperidine-2-carboxylic acid** to a series of vials containing the test solvent (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is achieved.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]
- Calculation: The measured concentration of the supernatant represents the thermodynamic solubility of the compound under the specified conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of **piperidine-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is complex due to the overlapping signals of the piperidine ring protons. Key signals include a multiplet for the α -proton (the CH group attached to the carboxyl group) and several multiplets for the other ring protons. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield (>10 ppm), while the N-H proton signal can also be broad and its position is solvent-dependent.[8]
- ^{13}C NMR: The carbon spectrum shows distinct signals for each of the six carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around $165\text{-}185$ δ . [10] The α -carbon appears around 60 δ , with the remaining piperidine carbons resonating further upfield.[8]

Data from PubChem (Solvent: D_2O , pH 7.0):[8]

- ^1H NMR (600 MHz): δ 3.56 (CH, α -position), 2.99 (CH_2 , adjacent to N), 2.20 (CH_2), 1.87 (CH_2), 1.64 (CH_2) ppm.
- ^{13}C NMR: δ 61.93 ($\text{C}\alpha$), 46.66 (C adjacent to N), 29.37 (C), 24.55 (C) ppm. (Carbonyl carbon not reported in this dataset).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[10]

- O-H Stretch: A very broad and strong absorption from $\sim 2500\text{-}3300\text{ cm}^{-1}$, characteristic of the hydrogen-bonded carboxylic acid O-H group.
- N-H Stretch: A moderate absorption around $3300\text{-}3500\text{ cm}^{-1}$, which may be obscured by the broad O-H band.
- C=O Stretch: A strong, sharp absorption band around $1710\text{-}1760\text{ cm}^{-1}$, typical for a carboxylic acid carbonyl group.[10]

Data from the NIST Chemistry WebBook shows a spectrum consistent with these features.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

- Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is typically observed as the protonated molecular ion $[M+H]^+$ at m/z 130. In negative ion mode, the deprotonated ion $[M-H]^-$ at m/z 128 is observed.
- MS/MS Fragmentation: Tandem mass spectrometry reveals characteristic fragments. A common fragmentation pathway involves the loss of the carboxyl group (45 Da), leading to a prominent fragment ion at m/z 84.[12][13]
- Gas Chromatography-MS (GC-MS): For GC-MS analysis, the molecule must first be derivatized (e.g., with propyl chloroformate) to increase its volatility.[1][2] This technique is often used for quantitative analysis in biological matrices.[1][2]

Stability and Reactivity

Piperidine-2-carboxylic acid is a stable solid at room temperature when stored in a closed container away from moisture and strong oxidants.[5][14]

- Chemical Stability: It is stable under normal storage and handling conditions.[5][14]
- Incompatible Materials: Avoid strong oxidizing agents.[14][15]
- Hazardous Decomposition Products: Under fire conditions, it can decompose to produce toxic fumes and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][14][15]

Conclusion

Piperidine-2-carboxylic acid possesses a distinct set of physicochemical properties defined by its unique zwitterionic and constrained cyclic structure. Its high polarity, governed by the carboxylic acid and secondary amine groups, results in excellent aqueous solubility but low lipophilicity. The pKa values, spectroscopic signatures, and thermal stability are well-characterized and essential for its application. A thorough understanding and precise measurement of these properties, using the standard protocols outlined in this guide, are fundamental for any researcher leveraging this compound as a biological probe, a diagnostic marker, or a foundational scaffold in the intricate process of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. DL-Pipecolic acid(4043-87-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. nbinfo.com [nbinfo.com]
- 8. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of D- and L-pipecolic acid in food samples including processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Piperidinocarboxylic acid [webbook.nist.gov]
- 12. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pipecolic acid, (-) | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pipecolic acid | CAS#:4043-87-2 | Chemsoc [chemsoc.com]
- 15. ro.canbipharmacem.com [ro.canbipharmacem.com]
- To cite this document: BenchChem. [physicochemical properties of piperidine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1626930#physicochemical-properties-of-piperidine-2-carboxylic-acid\]](https://www.benchchem.com/product/b1626930#physicochemical-properties-of-piperidine-2-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com